molecular formula C10H12N2O3 B1678763 Picamilon CAS No. 34562-97-5

Picamilon

Cat. No.: B1678763
CAS No.: 34562-97-5
M. Wt: 208.21 g/mol
InChI Key: NAJVRARAUNYNDX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-(Nicotinamido)butanoic acid interacts with various enzymes, proteins, and other biomolecules. It is believed to be hydrolyzed into GABA and niacin once it enters the body . GABA is a neurotransmitter that can decrease anxiety and seizures, while niacin is a vasodilator that can improve blood flow in the brain

Cellular Effects

The effects of 4-(Nicotinamido)butanoic acid on various types of cells and cellular processes are complex. It is thought to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4-(Nicotinamido)butanoic acid involves its hydrolysis into GABA and niacin. GABA activates GABA receptors in the brain, which theoretically should have an anxiolytic effect . Niacin, on the other hand, is a vasodilator that can improve blood flow in the brain

Preparation Methods

Synthetic Routes and Reaction Conditions: Pikamilone is synthesized through the reaction of niacin with γ-aminobutyric acid. The process involves the formation of an amide bond between the carboxyl group of niacin and the amino group of γ-aminobutyric acid. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of pikamilone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Pikamilone undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

    Hydrolysis: Pikamilone can be hydrolyzed to release niacin and γ-aminobutyric acid. This reaction typically occurs under acidic or basic conditions.

    Oxidation: Pikamilone can undergo oxidation reactions, particularly at the pyridine ring of niacin. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the amide bond. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed:

Scientific Research Applications

Pikamilone has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.

Chemistry:

  • Pikamilone is used as a model compound to study amide bond formation and hydrolysis reactions.
  • It serves as a reference compound in analytical chemistry for the development of new analytical techniques.

Biology:

  • Pikamilone is used in neurobiological studies to investigate the effects of GABA and niacin on the central nervous system.
  • It is employed in studies on blood-brain barrier permeability and drug delivery systems.

Medicine:

Industry:

Comparison with Similar Compounds

Pikamilone stands out due to its dual action of providing both vasodilation and GABAergic effects, making it a versatile compound in both research and therapeutic applications.

Properties

IUPAC Name

4-(pyridine-3-carbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJVRARAUNYNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188098
Record name Nicotinoyl-GABA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34562-97-5
Record name 4-[(3-Pyridinylcarbonyl)amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34562-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotinoyl-GABA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034562975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinoyl-GABA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 4-[(3-pyridinylcarbonyl)amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PICAMILON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S5N9SEK4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 4[(pyridine-3-carbonyl)-amino]-butyric acid methyl ester (0.8 g, 3.5 mmol), in THF (14 mL) was added LiOH (0.75 g, 17.9 mmol), dissolved in water (6 mL). The mixture was allowed to stir at room temperature (25° C.) overnight. 50% starting material remains as such. Then reaction mixture heated at (45° C.). The reaction did not progress. The reaction mixture was worked up with chloroform to recover the starting material. The aqueous layer was diluted with water, acidified with 1.5N HCl till (pH=2-3), extracted with ethyl acetate (150 mL) and dried over sodium sulphate, concentrated to obtain yellow colour solid (0.6 g, 80%).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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